8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one
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Overview
Description
8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one is a complex organic compound characterized by its unique structure, which includes a thiepino ring fused with a pyridine ring and substituted with fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorinated benzene derivative, the synthesis may proceed through a series of steps involving halogenation, nucleophilic substitution, and cyclization reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce a variety of functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s fluorine atoms can enhance its binding affinity and specificity, while the thiepino and pyridine rings provide structural stability and facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 8,9-Difluoro-5,10-dihydrobenzo[5,6]thiepino[2,3-b]pyridin-5-ol
- 5,6-Difluorobenzothiadiazole
Uniqueness
Compared to similar compounds, 8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one is unique due to its specific substitution pattern and ring structure. The presence of fluorine atoms enhances its chemical stability and reactivity, making it a valuable compound for various applications. Its unique structure also allows for specific interactions with biological targets, which can be advantageous in drug development.
Properties
IUPAC Name |
7,8-difluoro-6H-[2]benzothiepino[3,4-b]pyridin-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NOS/c14-10-4-3-7-9(11(10)15)6-18-13-8(12(7)17)2-1-5-16-13/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAUYQVWEHGMHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2F)F)C(=O)C3=C(S1)N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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